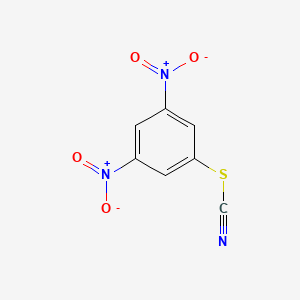![molecular formula C14H28N4 B14490666 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine CAS No. 63386-90-3](/img/structure/B14490666.png)
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine is a compound that features a unique combination of an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperazine ring is a six-membered heterocyclic structure with two nitrogen atoms at opposite positions
準備方法
The synthesis of 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-hexylpiperazine with a suitable imidazole derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and alkylation to form the desired product .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
化学反応の分析
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or piperazine rings are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the rings .
科学的研究の応用
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials.
作用機序
The mechanism of action of 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The piperazine ring may interact with receptors or transporters, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine can be compared with other similar compounds, such as:
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring but differ in their additional functional groups and pharmacological properties.
Piperazine derivatives: Compounds like piperazine citrate and hydroxyzine contain the piperazine ring and are used for different therapeutic purposes.
特性
CAS番号 |
63386-90-3 |
|---|---|
分子式 |
C14H28N4 |
分子量 |
252.40 g/mol |
IUPAC名 |
1-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-hexylpiperazine |
InChI |
InChI=1S/C14H28N4/c1-2-3-4-5-8-17-9-11-18(12-10-17)13-14-15-6-7-16-14/h2-13H2,1H3,(H,15,16) |
InChIキー |
FFNBRCUQENRYKE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1CCN(CC1)CC2=NCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



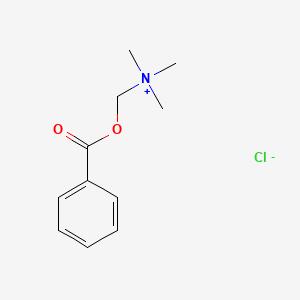
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)
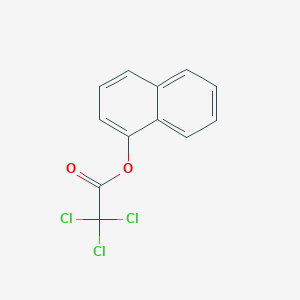
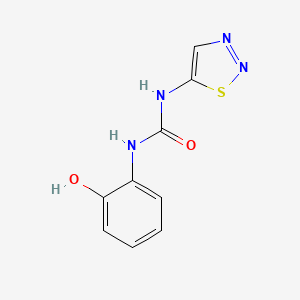

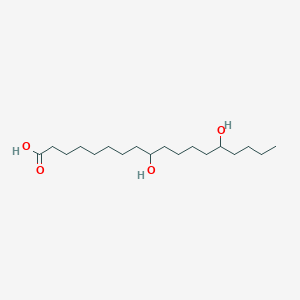

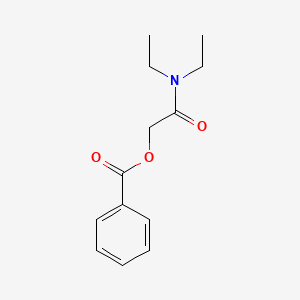
![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)

